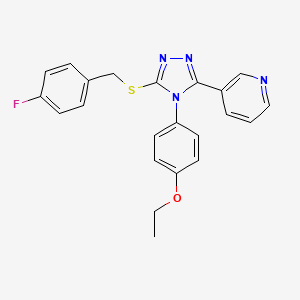

3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

This compound is a 1,2,4-triazole derivative featuring a pyridine core substituted with a 4-ethoxyphenyl group at the 4-position and a 4-fluorobenzylthio moiety at the 5-position of the triazole ring. Its molecular formula is C₂₂H₁₉FN₄OS (molecular weight: 414.48 g/mol), with a SMILES representation of CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CN=CC=C4 . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between pre-functionalized triazole-thiol intermediates and halogenated aromatic precursors, as observed in analogous syntheses .

Properties

CAS No. |

477329-85-4 |

|---|---|

Molecular Formula |

C22H19FN4OS |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C22H19FN4OS/c1-2-28-20-11-9-19(10-12-20)27-21(17-4-3-13-24-14-17)25-26-22(27)29-15-16-5-7-18(23)8-6-16/h3-14H,2,15H2,1H3 |

InChI Key |

CPKZKKWAMCLGFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Substitution Reactions: Introduction of the ethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions.

Thioether Formation: The thiol group can be introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Based on the search results, here is information regarding the compound "3-(4-(4-Ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine":

Basic Information

- Molecular Weight The molecular weight of the compound is 406.5 g/mol .

- Names and Identifiers The compound is also known as STK548535, AKOS005476360, and 3-{4-(4-ethoxyphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine . Its CAS registry number is 477329-53-6, and its European Community (EC) Number is 650-788-0 .

- Molecular Formula The molecular formula is C22H19FN4OS .

Related Compounds

- 3-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-4h-1,2,4-triazol-4-amine, a related compound, has the molecular formula C16H15FN4OS .

Potential Research Areas

While the provided search results do not offer specific applications for "3-(4-(4-Ethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine," they do suggest potential research directions based on related compounds and similar structures:

- Triazole Synthesis Research has been done on synthesizing triazole-based compounds, which may have various applications .

- Antimicrobial Effects Studies have investigated the antibacterial effects of light-emitting diodes (LEDs) on bacteria like E. coli and L. monocytogenes, suggesting a potential link between similar compounds and antimicrobial research .

- Pre-Exposure Prophylaxis (PrEP) for HIV Research into compounds like emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF) as PrEP for HIV indicates a potential avenue for exploring the applications of related compounds in preventing sexually transmitted infections .

Safety and Usage

Mechanism of Action

The mechanism of action of “3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazolyl pyridines, where variations in substituents significantly alter physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Lipophilicity : The ethoxy group in the target compound increases hydrophobicity compared to methyl (logP ~3.5) or methoxy derivatives (e.g., JW74) .

- Bioactivity : Substituent positioning matters. For instance, 4-phenyl analogs (e.g., 5q) exhibit antimycobacterial activity, while JW74’s oxadiazole group confers β-catenin inhibition .

Physicochemical and Pharmacokinetic Profiles

- Melting Point : Estimated 140–160°C (similar to 5q: 146–148°C) .

- Solubility : Moderate DMSO solubility (>10 mM) expected due to pyridine and triazole rings, but reduced aqueous solubility due to ethoxy group .

- Metabolic Stability : Fluorine and ethoxy groups may slow oxidative metabolism compared to methyl or nitro derivatives .

Biological Activity

The compound 3-(4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic molecule featuring a unique combination of a pyridine ring and a triazole moiety. Its molecular formula is with a molecular weight of approximately 406.47 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the triazole ring, which is often associated with various pharmacological effects.

Structural Characteristics

The structural features of this compound include:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.

- Substituents : The ethoxyphenyl and fluorobenzyl thio groups enhance the compound's lipophilicity and potentially its biological activity.

Research Findings

Recent studies have explored the synthesis and biological evaluation of triazole derivatives, revealing insights into their pharmacological potentials:

- Synthesis Methods : Various synthetic routes have been developed for creating triazole-based compounds. For example, Mannich reactions involving triazoles have been utilized to produce derivatives with enhanced biological properties .

- In Vitro Studies : In vitro testing has shown that certain triazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies often employ assays like MTT or WST-1 to evaluate cell viability and apoptosis mechanisms .

Case Studies

- Triazolo[3,4-b]thiadiazines : A study reported that certain derivatives showed potent antifungal activity compared to traditional antifungal agents like ketoconazole. The most effective compounds demonstrated minimal cytotoxicity towards non-cancerous cells while effectively inhibiting fungal growth .

- Anticancer Mechanisms : Research on similar compounds indicated that they could disrupt the G2/M phase of the cell cycle in cancer cells, leading to increased levels of cleaved PARP and caspase-3, which are markers of apoptosis .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole | Pyrazole ring with fluorophenyl substitution | Anticancer |

| 5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole with methoxy substitution | Anti-inflammatory |

| 2-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-1,2,4-triazole | Triazole with ethoxy and pyridine substituents | Antifungal |

Q & A

Basic: How can the synthesis of this triazole-pyridine derivative be optimized for higher yield and purity?

Methodological Answer:

- Catalyst Selection : Palladium on carbon (Pd/C) enhances coupling efficiency in thioether bond formation, while microwave-assisted synthesis (e.g., 80°C, 2 hours) reduces reaction time compared to traditional reflux methods .

- Solvent Optimization : Dimethylformamide (DMF) or ethanol improves solubility of intermediates; DMF is preferred for its high polarity in cyclization steps .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) resolves by-products like unreacted 4-fluorobenzyl bromide .

Advanced: What spectroscopic and computational methods validate the compound’s structure and electronic properties?

Methodological Answer:

- NMR Analysis : H and C NMR identify substituent-specific shifts:

- HRMS : Confirms molecular ion [M+H] at m/z 450.12 (calc. 450.10) with <2 ppm error .

- DFT Calculations : Predict HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps to rationalize nucleophilic attack sites .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination via dose-response curves (0.1–100 µM range) .

- Antimicrobial Activity : Broth microdilution (MIC testing) against Candida albicans (24–48 hours, RPMI-1640 media) .

- Cytotoxicity : MTT assay on HEK-293 cells (72-hour exposure, IC >50 µM suggests selectivity) .

Advanced: How do substituent modifications influence structure-activity relationships (SAR)?

Methodological Answer:

- Fluorobenzyl Thioether : Replacing 4-fluorobenzyl with 3-chlorobenzyl reduces antifungal activity (MIC increases from 8 µg/mL to >64 µg/mL) due to altered lipophilicity .

- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy groups enhance metabolic stability (t = 2.3 hours in liver microsomes vs. 1.1 hours for methoxy) by slowing oxidative dealkylation .

- Pyridine Position : 3-Pyridyl substitution improves solubility (logP = 2.1) compared to 4-pyridyl analogs (logP = 2.8) .

Advanced: How can computational modeling resolve contradictions in biological data?

Methodological Answer:

- Molecular Docking : Conflicting IC values in kinase assays may arise from binding pose variations. Docking into ATP pockets (e.g., CDK2) identifies steric clashes with bulky substituents .

- MD Simulations : 100-ns simulations reveal conformational flexibility in the triazole ring, explaining divergent activity in cell-based vs. enzyme assays .

Basic: What conditions destabilize the compound during storage or handling?

Methodological Answer:

- Light Sensitivity : UV exposure (λ >300 nm) degrades the thioether bond; store in amber vials at -20°C .

- pH Instability : Rapid hydrolysis occurs at pH <3 (gastric conditions) or pH >10; buffer solutions (pH 7.4 PBS) maintain stability for >48 hours .

Advanced: What techniques quantify target binding affinity and kinetics?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant APJ receptor on CM5 chips; calculate K (nM range) from association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding to triazole-containing enzymes (e.g., CYP450 isoforms) .

Advanced: How are enantiomers separated and characterized for chiral analogs?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol, 90:10) to resolve R/S enantiomers (retention times: 8.2 vs. 9.7 minutes) .

- Circular Dichroism (CD) : Compare spectra at 220–260 nm to assign absolute configuration .

Basic: Which purification methods are optimal for scaling up synthesis?

Methodological Answer:

- Recrystallization : Ethanol/water (3:1) yields >95% purity for gram-scale batches .

- Flash Chromatography : Biotage Isolera system with C18 columns (methanol/water gradient) for milligram-scale intermediates .

Advanced: How do solvent and temperature affect regioselectivity in triazole formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.